LM-4108

Beschreibung

Eigenschaften

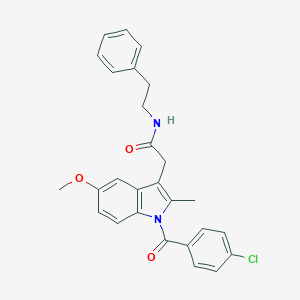

IUPAC Name |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN2O3/c1-18-23(17-26(31)29-15-14-19-6-4-3-5-7-19)24-16-22(33-2)12-13-25(24)30(18)27(32)20-8-10-21(28)11-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDBTNADENXYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274424 | |

| Record name | N-(2-Phenylethyl)indomethacin Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261766-32-9 | |

| Record name | Indomethacin phenethylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261766329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Phenylethyl)indomethacin Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of Cafelkibart (LM-108): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cafelkibart, also known as LM-108, is a novel, Fc-optimized humanized IgG1 monoclonal antibody that targets the C-C motif chemokine receptor 8 (CCR8). Initially developed by LaNova Medicines, this investigational immuno-oncology agent is designed to overcome resistance to immune checkpoint inhibitors by selectively depleting tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME). Preclinical and clinical data have demonstrated that LM-108 enhances anti-tumor immune responses, leading to promising efficacy signals in patients with advanced solid tumors, including gastric and pancreatic cancers. This technical guide provides an in-depth overview of the mechanism of action of cafelkibart, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key pathways and processes involved.

Introduction: The Rationale for Targeting CCR8 in Oncology

The efficacy of cancer immunotherapies, particularly immune checkpoint inhibitors (ICIs), is often limited by the immunosuppressive nature of the tumor microenvironment. A key driver of this immunosuppression is the accumulation of regulatory T cells (Tregs), which dampen the activity of effector T cells, such as cytotoxic CD8+ T cells, thereby enabling tumor immune evasion.

CCR8 has emerged as a compelling therapeutic target due to its high and selective expression on tumor-infiltrating Tregs, with minimal expression on peripheral Tregs and other immune effector cells. This differential expression provides a therapeutic window to specifically target and eliminate the immunosuppressive Treg population within the tumor, while sparing the peripheral Tregs that are crucial for maintaining immune homeostasis and preventing autoimmunity. The primary ligand for CCR8 is C-C motif chemokine ligand 1 (CCL1), and the CCL1-CCR8 signaling axis is implicated in the recruitment and enhanced suppressive function of Tregs within the TME.

Core Mechanism of Action: Selective Depletion of Tumor-Infiltrating Tregs

The principal mechanism of action of cafelkibart (LM-108) is the selective depletion of CCR8-expressing tumor-infiltrating Tregs. This is achieved through enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). LM-108 features an engineered Fc domain that increases its binding affinity for Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells and macrophages.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Upon binding to CCR8 on the surface of tumor-infiltrating Tregs, the Fc portion of LM-108 is recognized by Fcγ receptors on NK cells. This engagement triggers the release of cytotoxic granules from the NK cells, containing perforin and granzymes, which induce apoptosis in the target Treg cell.

Antibody-Dependent Cellular Phagocytosis (ADCP)

Similarly, the Fc domain of LM-108 bound to CCR8-expressing Tregs can be recognized by Fcγ receptors on phagocytic cells, primarily macrophages. This interaction stimulates the macrophage to engulf and degrade the Treg cell.

The selective depletion of these immunosuppressive Tregs within the TME leads to a more favorable immune milieu, characterized by an increased ratio of effector T cells to Tregs. This shift is believed to enhance the ability of the immune system to recognize and eliminate tumor cells, and to synergize with the activity of other immunotherapies like anti-PD-1 antibodies.

Signaling Pathways

The CCR8 Signaling Pathway in Regulatory T Cells

CCR8 is a G protein-coupled receptor (GPCR). In Tregs, the binding of its primary ligand, CCL1, is thought to potentiate their immunosuppressive functions. While the primary mechanism of LM-108 is the depletion of CCR8+ Tregs, the binding of this monoclonal antibody to the receptor may also directly interfere with CCL1-mediated signaling, although the depletion mechanism is considered predominant.

Preclinical Data

A summary of the key preclinical findings for cafelkibart (LM-108) is presented below.

Binding Affinity and In Vitro Activity

| Parameter | Cell Line | Value | Method |

| Binding Affinity (EC50) | U2OS (high CCR8 expression) | 0.25 nM | Flow Cytometry |

| Jurkat (low CCR8 expression) | 0.21 nM | Flow Cytometry | |

| ADCC (EC50) | HEK293 (CCR8 expressing) | 0.002 nM | LDH Release Assay |

In Vivo Efficacy in Syngeneic Mouse Models

In vivo studies using a murine surrogate of LM-108 demonstrated significant anti-tumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody. Treatment with the LM-108 surrogate led to a marked reduction in tumor-infiltrating Tregs and a corresponding increase in the CD8+/Treg ratio within the tumor microenvironment.

| Mouse Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings |

| MC38 | LM-108 surrogate (10 mg/kg) | 68.77% | Significant reduction in tumor growth. |

| hCCR8 KI | LM-108 (single agent) | 79.97% | Potent single-agent activity with 2/8 complete responses. |

| LM-108 + anti-mPD-1 | 100% | Synergistic effect with 8/8 complete responses and induction of long-lasting anti-tumor memory. |

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the general methodologies for the key preclinical experiments are outlined below.

Binding Affinity Assay (Flow Cytometry)

-

Objective: To determine the binding affinity of LM-108 to cells with varying levels of CCR8 expression.

-

Methodology: CCR8-expressing cells (e.g., U2OS, Jurkat) were incubated with escalating concentrations of LM-108 or an isotype control antibody. A fluorescently labeled secondary antibody that binds to the primary antibody was then added. The mean fluorescence intensity (MFI) of the cells was measured using a flow cytometer. The EC50 value was calculated from the resulting dose-response curve.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

-

Objective: To quantify the ability of LM-108 to induce NK cell-mediated killing of CCR8-expressing target cells.

-

Methodology: CCR8-expressing target cells (e.g., HEK293) were co-cultured with human peripheral blood mononuclear cells (PBMCs) as effector cells, in the presence of varying concentrations of LM-108. Cell lysis was quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant. The EC50 value was determined from the dose-response curve of cell lysis.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

-

Objective: To measure the ability of LM-108 to mediate macrophage-driven phagocytosis of CCR8-expressing cells.

-

Methodology: CCR8-expressing target cells were labeled with a fluorescent dye (e.g., CFSE) and co-cultured with monocyte-derived macrophages (MDMs) in the presence of titrated LM-108. Phagocytosis was quantified by flow cytometry, identifying the percentage of macrophages that had engulfed the fluorescently labeled target cells.

In Vivo Treg Depletion and Tumor Growth Inhibition Studies

-

Objective: To evaluate the in vivo anti-tumor efficacy of LM-108 and its effect on the tumor immune infiltrate.

-

Methodology: Syngeneic mouse tumor models (e.g., MC38, CT26) were established in mice, including human CCR8 knock-in (KI) models. Mice were treated with LM-108, an anti-PD-1 antibody, or a combination of both. Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors were harvested, and the immune cell populations (e.g., Tregs, CD8+ T cells) were analyzed by flow cytometry.

Clinical Data

LM-108, in combination with anti-PD-1 therapy, has demonstrated encouraging anti-tumor activity in Phase 1/2 clinical trials involving patients with advanced solid tumors who have progressed on prior therapies.

Gastric Cancer (Pooled analysis of NCT05199753, NCT05255484, NCT05518045)

-

Patient Population: 48 patients with gastric cancer, the majority of whom had received prior anti-PD-1 therapy.

-

Treatment: LM-108 (at various doses) in combination with pembrolizumab or toripalimab.

| Efficacy Endpoint | All Efficacy-Evaluable Patients (n=36) | Patients Progressed on 1st Line with High CCR8 Expression (n=8) |

| Objective Response Rate (ORR) | 36.1% (95% CI 20.8%–53.8%) | 87.5% |

| Disease Control Rate (DCR) | 72.2% (95% CI 54.8%–85.8%) | 100% |

| Median Progression-Free Survival (PFS) | 6.53 months (95% CI 2.96–NA) | Not Reported |

Pancreatic Cancer (Pooled analysis of two Phase 1/2 trials)

-

Patient Population: 80 patients with pancreatic cancer who had progressed on or after at least one prior line of systemic therapy.

-

Treatment: LM-108 (at various doses) in combination with pembrolizumab or toripalimab.

| Efficacy Endpoint | Efficacy-Evaluable Patients (n=74) | Patients with High CCR8 Expression (n=9) |

| Objective Response Rate (ORR) | 20.3% (95% CI 11.8-31.2%) | 33.3% (95% CI 7.5-70.1%) |

| Disease Control Rate (DCR) | 62.2% (95% CI 50.1-73.2%) | 77.8% (95% CI 40.0-97.2%) |

| Median Progression-Free Survival (PFS) | 3.12 months (95% CI 1.61-4.86) | 6.90 months (95% CI 1.22-NA) |

| Median Overall Survival (OS) | 10.02 months (95% CI 6.41-13.11) | 9.15 months (95% CI 3.61-NA) |

The safety profile of LM-108 in combination with anti-PD-1 therapy has been reported as manageable.

Conclusion

Cafelkibart (LM-108) is a promising anti-CCR8 monoclonal antibody with a well-defined mechanism of action centered on the selective depletion of tumor-infiltrating regulatory T cells via enhanced ADCC and ADCP. This targeted approach aims to remodel the tumor microenvironment to favor a robust anti-tumor immune response. Preclinical data have demonstrated potent single-agent and combination activity, and early clinical results in heavily pre-treated cancer patients are encouraging, particularly in biomarker-selected populations with high CCR8 expression. Further clinical development is underway to fully elucidate the therapeutic potential of cafelkibart in a range of solid tumors.

LM-108 (Cafelkibart): A Novel Anti-CCR8 Monoclonal Antibody for Cancer Immunotherapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-C motif chemokine receptor 8 (CCR8) has emerged as a highly specific and promising target for cancer immunotherapy due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs), which are potent mediators of immunosuppression within the tumor microenvironment. LM-108 (also known as cafelkibart) is a novel, humanized, Fc-optimized monoclonal antibody designed to selectively deplete these intratumoral Tregs, thereby overcoming resistance to immune checkpoint inhibitors and reactivating anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the development of LM-108, including its mechanism of action, key experimental data, and detailed methodologies for the assays used in its evaluation.

Introduction

Immune checkpoint inhibitors (ICIs) have revolutionized the treatment of various cancers; however, a significant number of patients exhibit primary or acquired resistance.[1] A key mechanism of this resistance is the accumulation of regulatory T cells (Tregs) within the tumor microenvironment (TME), which suppress the activity of effector T cells.[2][3] Therefore, selectively targeting and depleting these tumor-infiltrating Tregs represents a compelling therapeutic strategy.[4]

CCR8 is a chemokine receptor that is highly and selectively expressed on the most suppressive subset of Tregs within tumors, with minimal expression on peripheral Tregs and other immune cells.[1][5] This differential expression pattern makes CCR8 an ideal target for therapeutic intervention, offering the potential for potent anti-tumor efficacy with a favorable safety profile by sparing systemic immune homeostasis.[2][5]

LM-108 is a novel, humanized IgG1 monoclonal antibody with an engineered Fc domain to enhance its effector functions.[1] It is designed to bind to CCR8 on tumor-infiltrating Tregs and mediate their depletion through antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[1][3] This guide will delve into the technical details of LM-108, from its mechanism of action to the preclinical and clinical evidence of its efficacy.

Mechanism of Action

LM-108's primary mechanism of action is the selective depletion of CCR8-expressing Tregs within the tumor microenvironment.[1][3] This is achieved through the following key features:

-

High-Affinity Binding to CCR8: LM-108 binds with high affinity to human CCR8, enabling it to effectively target CCR8+ cells.[1]

-

Fc-Engineered for Enhanced Effector Function: The Fc region of LM-108 has been engineered to increase its binding to Fcγ receptors on effector immune cells, such as natural killer (NK) cells and macrophages.[1] This enhanced binding leads to potent ADCC and ADCP of the target CCR8+ Tregs.[1][3]

-

Selective Depletion of Intratumoral Tregs: By targeting CCR8, which is predominantly expressed on Tregs within the TME, LM-108 selectively removes this immunosuppressive cell population while largely sparing peripheral Tregs.[6]

-

Reversal of Immunosuppression: The depletion of intratumoral Tregs shifts the balance of the TME from an immunosuppressive to an immunostimulatory state. This leads to an increased ratio of effector T cells to Tregs, enhanced activation of cytotoxic CD8+ T cells, and a more robust anti-tumor immune response.[3][7]

-

Synergy with Anti-PD-1 Therapy: Preclinical and clinical studies have shown that LM-108 can act synergistically with anti-PD-1 antibodies.[3][7] By depleting Tregs, LM-108 can overcome a key mechanism of resistance to PD-1 blockade, leading to improved anti-tumor activity.[3]

Signaling Pathway and Mechanism of Action of LM-108

Caption: Mechanism of LM-108 in the tumor microenvironment.

Preclinical Data

A series of preclinical studies have demonstrated the potent and selective anti-tumor activity of LM-108.

In Vitro Studies

Binding Affinity: Flow cytometry analysis confirmed that LM-108 binds with high affinity to human CCR8 expressed on various cell lines.[1]

Table 1: Binding Affinity of LM-108 to CCR8-Expressing Cells

| Cell Line | CCR8 Expression Level | EC50 (nM) |

| U2OS-hCCR8 | High | 0.25 |

| Jurkat-hCCR8 | Low | 0.21 |

| Data sourced from preclinical studies.[1] |

Effector Function: In vitro assays demonstrated that LM-108 can induce potent ADCC and ADCP of CCR8-expressing target cells.

Table 2: In Vitro Effector Function of LM-108

| Assay | Target Cells | Effector Cells | EC50 (nM) |

| ADCC | HEK293-hCCR8 | hPBMCs | 0.002 |

| ADCP | CHO-K1-hCCR8 | Monocyte-derived Macrophages | Not specified |

| Data sourced from preclinical studies.[1] |

In Vivo Studies

The anti-tumor efficacy of LM-108 and its murine surrogate was evaluated in several syngeneic mouse tumor models.

Table 3: In Vivo Anti-Tumor Activity of LM-108 and its Murine Surrogate

| Tumor Model | Mouse Strain | Treatment | Tumor Growth Inhibition (TGI) | Complete Response (CR) |

| MC38 (hCCR8 KI) | C57BL/6 | LM-108 (10 mg/kg) | 68.77% | Not specified |

| MC38 (hCCR8 KI) | C57BL/6 | LM-108 + anti-mPD-1 | 100% | 8/8 |

| CT26 | Balb/c | LM-108m + anti-mPD-1 | Additive effect | Not specified |

| MBT-2 (PD-1 resistant) | C3H/He | LM-108m + anti-mPD-1 | Synergistic effect | Not specified |

| Data sourced from preclinical studies.[1] |

These in vivo studies demonstrated that LM-108, both as a monotherapy and in combination with an anti-PD-1 antibody, significantly inhibited tumor growth.[1] The combination therapy showed synergistic effects, particularly in a PD-1 resistant model.[1] Analysis of the tumor-infiltrating lymphocytes (TILs) revealed that treatment with LM-108 led to a significant reduction in Treg cells and a corresponding increase in CD8+ T cells, CD4+ T cells, and NK cells.[1]

Clinical Data

LM-108 is currently being evaluated in several Phase 1/2 clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with anti-PD-1 antibodies (NCT05199753, NCT05255484, NCT05518045).[2][8] Pooled analyses of these studies have shown promising anti-tumor activity and a manageable safety profile in heavily pre-treated patients with gastric and pancreatic cancer.[2][4]

Gastric Cancer

A pooled analysis of 48 patients with advanced gastric cancer, the majority of whom had received prior anti-PD-1 therapy, demonstrated the efficacy of LM-108 in combination with an anti-PD-1 antibody.[2][8]

Table 4: Efficacy of LM-108 in Combination with Anti-PD-1 in Gastric Cancer

| Patient Population | N | ORR | DCR | Median PFS |

| All efficacy-evaluable | 36 | 36.1% | 72.2% | 6.53 months |

| Progressed on 1st line, high CCR8 | 8 | 87.5% | 100% | Not reported |

| Data sourced from a pooled analysis of Phase 1/2 studies.[2] |

Pancreatic Cancer

In a pooled analysis of 80 patients with advanced pancreatic cancer who had progressed on prior systemic therapies, LM-108 in combination with anti-PD-1 therapy also showed encouraging results.[4][6]

Table 5: Efficacy of LM-108 in Combination with Anti-PD-1 in Pancreatic Cancer

| Patient Population | N | ORR | DCR | Median OS |

| All efficacy-evaluable | 74 | 20.3% | 62.2% | 10.02 months |

| High CCR8 expression | 9 | 33.3% | 77.8% | 9.15 months |

| Data sourced from a pooled analysis of Phase 1/2 studies.[4] |

Safety Profile

The combination of LM-108 with an anti-PD-1 antibody was generally well-tolerated.[2][4] The most common treatment-related adverse events (TRAEs) were consistent with immune-related adverse events and included increased AST/ALT, anemia, rash, and pyrexia.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for the key assays used in the evaluation of LM-108.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of an antibody to induce the killing of target cells by effector cells, such as NK cells.

Caption: Workflow for a typical ADCP assay.

Methodology:

-

Cell Preparation:

-

Target cells (e.g., CHO-K1 cells overexpressing human CCR8) are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). [1] * Effector cells (e.g., monocyte-derived macrophages - MDMs) are generated from human PBMCs. [1]2. Co-culture:

-

The labeled target cells, MDMs, and serially diluted LM-108 are co-incubated for a specific duration (e.g., 2 hours). [1]3. Staining and Analysis:

-

The cells are stained with a fluorescently labeled antibody against a macrophage marker (e.g., APC-conjugated anti-human CD14). [1] * The percentage of macrophages that have phagocytosed target cells (double-positive for CFSE and the macrophage marker) is determined by flow cytometry. [1]4. Data Analysis:

-

The phagocytosis index is calculated as the percentage of double-positive cells within the total macrophage population. [1]

-

In Vivo Murine Tumor Models

Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of immunotherapies.

Methodology:

-

Tumor Cell Implantation:

-

A specific number of tumor cells (e.g., MC38 or CT26) are subcutaneously injected into the flank of immunocompetent mice (e.g., C57BL/6 or Balb/c). [1]2. Treatment Administration:

-

Once tumors reach a palpable size, mice are randomized into treatment groups.

-

LM-108 (or its murine surrogate) and/or an anti-PD-1 antibody are administered via a specified route (e.g., intraperitoneal injection) and schedule. [1]3. Tumor Growth Monitoring:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, tumors and spleens may be harvested for analysis of immune cell populations by flow cytometry to assess the depletion of Tregs and the activation of effector T cells. [1]

-

Conclusion

LM-108 (cafelkibart) is a promising, first-in-class anti-CCR8 monoclonal antibody with a well-defined mechanism of action centered on the selective depletion of tumor-infiltrating Tregs. Preclinical data have robustly demonstrated its potent anti-tumor activity, both as a monotherapy and in synergy with anti-PD-1 therapy. Early clinical data in heavily pre-treated gastric and pancreatic cancer patients are encouraging, showing meaningful clinical activity and a manageable safety profile. The continued clinical development of LM-108 holds the potential to address the significant unmet need of resistance to immune checkpoint inhibitors and offer a new therapeutic option for patients with a variety of solid tumors. Further investigation, particularly in biomarker-selected patient populations with high CCR8 expression, is warranted.

References

- 1. lanovamedicines.com [lanovamedicines.com]

- 2. LM-108 | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 3. LM-108 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bms.com [bms.com]

- 6. Efficacy and safety of cafelkibart (LM-108), an anti-CCR8 monoclonal antibody, in combination with anti-PD-1 therapy in patients with pancreatic cancer: Results from phase 1/2 studies. - ASCO [asco.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. cabrini.com.au [cabrini.com.au]

Cafelkibart (LM-4108): A Technical Guide to a Novel CCR8-Targeting Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cafelkibart (also known as LM-4108 or LM-108) is an investigational, Fc-optimized humanized monoclonal antibody that represents a promising new modality in cancer immunotherapy. Developed by LaNova Medicines, cafelkibart targets the C-C chemokine receptor 8 (CCR8), a protein highly and selectively expressed on tumor-infiltrating regulatory T cells (Tregs). By specifically depleting these immunosuppressive cells within the tumor microenvironment (TME), cafelkibart aims to overcome a key mechanism of resistance to existing immunotherapies, such as PD-1 inhibitors, and unleash a potent anti-tumor immune response. Preclinical and early-phase clinical studies have demonstrated encouraging anti-tumor activity and a manageable safety profile, particularly in challenging solid tumors like pancreatic and gastric cancer. This document provides an in-depth technical overview of cafelkibart, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Core Concepts and Mechanism of Action

Cafelkibart's therapeutic strategy is centered on the selective depletion of tumor-infiltrating Tregs. These cells are a major barrier to effective anti-tumor immunity, suppressing the activity of cytotoxic T lymphocytes (CTLs) that are essential for killing cancer cells.

1.1. Targeting CCR8 on Tumor-Infiltrating Tregs

C-C chemokine receptor 8 (CCR8) has emerged as a highly specific marker for tumor-infiltrating Tregs across various cancer types.[1] Unlike other Treg markers, CCR8 is minimally expressed on Tregs in peripheral tissues, thereby offering a therapeutic window to target the immunosuppressive cells within the tumor while sparing those crucial for maintaining peripheral immune homeostasis.[2] The high expression of CCR8 on tumor-infiltrating Tregs is associated with a poor prognosis in several cancers.[1]

1.2. Fc-Optimized Antibody for Enhanced Effector Function

Cafelkibart is an IgG1 monoclonal antibody with an engineered Fc region designed to enhance its effector functions, primarily Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).[1] Upon binding to CCR8 on the surface of tumor-infiltrating Tregs, the Fc portion of cafelkibart is recognized by Fc receptors on immune effector cells, such as Natural Killer (NK) cells and macrophages. This engagement triggers the destruction of the CCR8-expressing Tregs.

1.3. Signaling Pathway and Depletion Mechanism

Cafelkibart's primary mechanism is the depletion of CCR8+ Tregs, which in turn is expected to reactivate anti-tumor immune responses.[1] This is achieved by blocking the interaction between CCR8 and its ligand, CCL1, within the TME and initiating ADCC and ADCP.

Caption: Cafelkibart binds to CCR8 on tumor-infiltrating Tregs, blocking CCL1 signaling and inducing their depletion via ADCC by NK cells, thereby enhancing the anti-tumor immune response.

Preclinical Data

A summary of the key preclinical findings for cafelkibart (LM-108) is presented below.

Table 1: Preclinical Activity of Cafelkibart (LM-108)

| Parameter | Assay | Results | Reference |

| Binding Affinity | Flow Cytometry | EC50 = 0.25 nM (hCCR8 high-expressing U2OS cells)EC50 = 0.21 nM (hCCR8 low-expressing Jurkat cells) | [1] |

| In Vitro Cytotoxicity | ADCC Assay | EC50 = 0.002 nM (hCCR8 expressing HEK293 cells with hPBMCs) | [1] |

| In Vivo Efficacy (Single Agent) | MC38 Syngeneic Model (hCCR8 KI mice) | Tumor Growth Inhibition (TGI) = 79.97% (2/8 complete responses) | [1] |

| In Vivo Efficacy (Combination) | MC38 Syngeneic Model (hCCR8 KI mice) with anti-mPD-1 | TGI = 100% (8/8 complete responses) | [1] |

| Immune Cell Modulation (In Vivo) | Flow Cytometry of Tumor Infiltrating Lymphocytes (TILs) | Significant reduction in Treg cellsSignificant elevation in CD8+ T cells, CD4+ T cells, NK cells, and NKT cells | [1] |

Clinical Data

Cafelkibart, in combination with anti-PD-1 antibodies, has been evaluated in Phase 1/2 clinical trials for patients with advanced solid tumors.

3.1. Pancreatic Cancer

A pooled analysis of two Phase 1/2 trials (NCT05199753, NCT05518045) evaluated cafelkibart in combination with pembrolizumab or toripalimab in patients with pancreatic cancer who had progressed on prior systemic therapies.[3][4]

Table 2: Efficacy of Cafelkibart plus Anti-PD-1 in Pancreatic Cancer

| Endpoint | All Efficacy-Evaluable Patients (n=74) | Patients with ≥1 Prior Line of Therapy (n=45) | Patients with High CCR8 Expression (n=9) |

| Objective Response Rate (ORR) | 20.3% (95% CI 11.8-31.2%) | 24.4% (95% CI 12.9-39.5%) | 33.3% (95% CI 7.5-70.1%) |

| Disease Control Rate (DCR) | 62.2% (95% CI 50.1-73.2%) | 71.1% (95% CI 55.7-83.6%) | 77.8% (95% CI 40.0-97.2%) |

| Median Duration of Response (DoR) | 5.49 months (95% CI 3.02-8.87) | 6.93 months (95% CI 3.02-NA) | Not Reported |

| Median Progression-Free Survival (PFS) | 3.12 months (95% CI 1.61-4.86) | 4.86 months (95% CI 2.79-6.90) | 6.90 months (95% CI 1.22-NA) |

| Median Overall Survival (OS) | 10.02 months (95% CI 6.41-13.11) | Not Reached | 9.15 months (95% CI 3.61-NA) |

3.2. Gastric Cancer

A pooled analysis of three Phase 1/2 studies (NCT05199753, NCT05255484, NCT05518045) assessed cafelkibart with an anti-PD-1 antibody in patients with gastric cancer.

Table 3: Efficacy of Cafelkibart plus Anti-PD-1 in Gastric Cancer

| Endpoint | All Efficacy-Evaluable Patients (n=36) | Patients Progressed on 1st Line Tx (n=11) | Patients Progressed on 1st Line Tx with High CCR8 (n=8) |

| Objective Response Rate (ORR) | 36.1% (95% CI 20.8-53.8%) | 63.6% (95% CI 30.8-89.1%) | 87.5% |

| Disease Control Rate (DCR) | 72.2% (95% CI 54.8-85.8%) | 81.8% (95% CI 48.2-97.7%) | 100% |

| Median Progression-Free Survival (PFS) | 6.53 months (95% CI 2.96–NA) | Not Reported | Not Reported |

3.3. Safety and Tolerability

Across the clinical trials, cafelkibart in combination with anti-PD-1 therapy has shown a manageable safety profile.

Table 4: Common Treatment-Related Adverse Events (TRAEs) in Pancreatic Cancer Patients (n=80)

| Adverse Event | Any Grade | Grade ≥3 |

| Increased AST | ≥25% | 5.0% |

| Increased ALT | ≥25% | 6.3% |

| Anemia | ≥25% | Not Reported |

| Rash | ≥25% | 5.0% |

| Pyrexia | ≥25% | Not Reported |

| Decreased Platelet Count | ≥25% | Not Reported |

| Increased Conjugated Bilirubin | ≥25% | Not Reported |

| Lipase Elevation | Not Reported | 7.5% |

| Immune-mediated Enterocolitis | Not Reported | 5.0% |

| Hypokalemia | Not Reported | 5.0% |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and potential replication of the findings on cafelkibart. The following sections provide representative methodologies for key assays.

4.1. In Vitro Binding Affinity Assay (Flow Cytometry)

This protocol outlines a general procedure for determining the binding affinity of cafelkibart to CCR8-expressing cells.

-

Cell Preparation: Culture CCR8-expressing cells (e.g., U2OS-hCCR8 transfectants) and a negative control cell line to 80-90% confluency. Harvest cells using a non-enzymatic cell dissociation solution.

-

Cell Staining:

-

Wash cells twice with FACS buffer (PBS with 2% FBS).

-

Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.

-

Add 100 µL of cell suspension to each well of a 96-well U-bottom plate.

-

Prepare serial dilutions of cafelkibart and an isotype control antibody in FACS buffer.

-

Add 50 µL of the antibody dilutions to the respective wells.

-

Incubate for 1 hour at 4°C.

-

Wash cells three times with FACS buffer.

-

Add a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG) and incubate for 30 minutes at 4°C in the dark.

-

Wash cells three times with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend cells in 200 µL of FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of the stained cells.

-

Plot the MFI against the antibody concentration and determine the EC50 using a non-linear regression model.

-

4.2. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a method to assess the ability of cafelkibart to induce NK cell-mediated killing of CCR8-expressing target cells.

-

Target Cell Preparation:

-

Label CCR8-expressing target cells with a fluorescent dye (e.g., Calcein AM).

-

Wash and resuspend the labeled cells in assay medium.

-

-

Effector Cell Preparation:

-

Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Culture NK cells overnight in media supplemented with IL-2.

-

-

ADCC Assay Setup:

-

Plate target cells in a 96-well plate.

-

Add serial dilutions of cafelkibart or an isotype control antibody.

-

Add effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

Include control wells for spontaneous lysis (target cells only) and maximum lysis (target cells with a lysis agent).

-

Incubate the plate for 4 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

Centrifuge the plate and collect the supernatant.

-

Measure the release of the fluorescent dye or lactate dehydrogenase (LDH) in the supernatant using a plate reader.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

-

Determine the EC50 from a dose-response curve.

-

4.3. In Vivo Murine Tumor Model

This protocol provides a general workflow for evaluating the anti-tumor efficacy of cafelkibart in a syngeneic mouse model.

Caption: A typical workflow for assessing the in vivo efficacy of cafelkibart in a murine tumor model.

4.4. Clinical Trial Protocol Synopsis

The clinical trials of cafelkibart generally follow a standard design for Phase 1/2 oncology studies.

-

Study Design: Open-label, multicenter, dose-escalation and dose-expansion studies.

-

Patient Population: Patients with advanced, unresectable, or metastatic solid tumors who have failed standard therapies.

-

Treatment Regimens:

-

Cafelkibart administered intravenously at various dose levels and schedules (e.g., 3 mg/kg Q3W, 10 mg/kg Q3W).

-

In combination with an anti-PD-1 antibody such as pembrolizumab or toripalimab.

-

-

Primary Endpoints:

-

Phase 1: To evaluate the safety and tolerability and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

-

Phase 2: To assess the preliminary anti-tumor activity, primarily the Objective Response Rate (ORR) per RECIST v1.1.

-

-

Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), pharmacokinetics (PK), and biomarker analysis.

-

Safety Assessments: Monitoring of adverse events (AEs) graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.

Future Directions

The promising early results for cafelkibart, particularly in patient populations with high unmet medical needs, support its continued development. Future research will likely focus on:

-

Biomarker Development: Further refining the patient selection strategy based on CCR8 expression and other potential biomarkers to maximize clinical benefit.

-

Combination Therapies: Exploring novel combination strategies with other immunomodulatory agents, targeted therapies, and chemotherapy.

-

Expansion to Other Tumor Types: Investigating the efficacy of cafelkibart in a broader range of solid tumors characterized by high Treg infiltration.

Conclusion

Cafelkibart (this compound) is a novel, Fc-optimized anti-CCR8 monoclonal antibody with a well-defined mechanism of action aimed at overcoming immunotherapy resistance by selectively depleting tumor-infiltrating regulatory T cells. The preclinical and clinical data to date demonstrate a favorable safety profile and encouraging anti-tumor activity, particularly in combination with PD-1 inhibitors in heavily pre-treated patient populations. As a promising agent in the next wave of cancer immunotherapies, cafelkibart warrants further investigation to fully elucidate its therapeutic potential across a spectrum of malignancies.

References

- 1. project.eortc.org [project.eortc.org]

- 2. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. Evaluating Human Natural Killer Cells Antibody-dependent Cellular Cytotoxicity (ADCC) Using Plate-bound Anti-CD16 Antibodies [en.bio-protocol.org]

understanding the role of CCR8 in tumor microenvironments

An In-depth Technical Guide on the Role of CCR8 in Tumor Microenvironments

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to a dense infiltration of immunosuppressive cell populations. Among these, tumor-infiltrating regulatory T cells (tiTregs) are critical mediators of immune evasion. Recent transcriptomic studies have identified C-C Motif Chemokine Receptor 8 (CCR8) as a protein highly and selectively expressed on the surface of the most activated and suppressive tiTregs, with minimal expression in peripheral tissues.[1][2][3][4] This differential expression profile has positioned CCR8 as a premier target for next-generation immuno-oncology therapies. This technical guide provides a comprehensive overview of the molecular biology of CCR8, its functional role in the TME, the signaling pathways it governs, and the current landscape of therapeutic strategies designed to disrupt its function. We will delve into key preclinical data, relevant experimental protocols, and the rationale behind targeting CCR8 to deplete tiTregs and reinvigorate anti-tumor immunity.

The CCR8-CCL1 Axis: Molecular Components

CCR8, also known as CDw198, is a seven-transmembrane G protein-coupled receptor (GPCR) that belongs to the C-C chemokine receptor family.[1][5] Its expression is associated with various immune cells, including Th2 cells, monocytes, NK cells, and, most notably for oncology, regulatory T cells.[1][6]

There are four known chemokine ligands for human CCR8: CCL1, CCL8, CCL16, and CCL18.[1] However, CCL1 is considered the primary and exclusive high-affinity ligand for CCR8.[1][5][7] Within the TME, CCL1 is secreted by various cells, including tumor-associated macrophages and cancer-associated fibroblasts, playing a pivotal role in recruiting CCR8-expressing cells.[5][8]

CCR8 Expression: A Marker of Highly Suppressive Tumor-Infiltrating Tregs

The therapeutic appeal of CCR8 stems from its highly specific expression pattern. While most Treg-targeting therapies risk systemic immune-related adverse events due to the broad expression of targets like CTLA-4 or CD25, CCR8 expression is predominantly restricted to Tregs within the tumor microenvironment.[1][9]

-

Tumor vs. Periphery: CCR8 is highly upregulated on FOXP3+ Tregs within tumor tissues across a wide range of cancers, including breast, colorectal, non-small cell lung carcinoma (NSCLC), and melanoma.[4][10][11] In contrast, Tregs in the peripheral blood, spleen, and other lymphoid organs show significantly lower levels of CCR8 expression.[1][2]

-

Activated Phenotype: The CCR8+ tiTreg population represents a highly activated and suppressive subset.[2][11] Studies in human NSCLC tumors show that CCR8+ tiTregs have significantly higher expression of activation markers like OX-40 compared to their CCR8- counterparts.[4]

-

Prognostic Significance: High infiltration of CCR8+ Tregs and elevated CCR8 gene expression in the TME are correlated with a poor prognosis in multiple cancer types.[2][12]

Data Presentation

Table 1: Comparative Expression of CCR8 on Regulatory T cells (Tregs)

| Location | Cell Type | CCR8 Expression Level | Key Findings | Source |

|---|---|---|---|---|

| Tumor Microenvironment | CD4+FOXP3+ Tregs | High | CCR8 marks a highly activated and suppressive Treg subpopulation. | [1][6][11] |

| Peripheral Blood | CD4+FOXP3+ Tregs | Low / Minimal | Provides a therapeutic window, minimizing systemic Treg depletion. | [1][2] |

| Spleen / Lymph Nodes | CD4+FOXP3+ Tregs | Low | Similar to peripheral blood, expression is substantially lower than in tumors. | [1][6] |

| Human NSCLC Tumors | CD4+CD127-CD25+ Tregs | ~40% of tiTregs are CCR8+ | CCR8+ tiTregs show higher levels of the activation marker OX-40. |[4] |

Table 2: CCR8 Upregulation in Various Human Cancers (Tumor vs. Normal Tissue)

| Cancer Type | CCR8 Expression Status | Correlation with FOXP3 | Source |

|---|---|---|---|

| Breast Invasive Carcinoma (BRCA) | Significantly Upregulated | Strong Positive Correlation | [10] |

| Colon Adenocarcinoma (COAD) | Significantly Upregulated | Strong Positive Correlation | [10] |

| Head and Neck Squamous Cell Carcinoma (HNSC) | Significantly Upregulated | Strong Positive Correlation | [10] |

| Non-Small Cell Lung Carcinoma (NSCLC) | Significantly Upregulated | Strong Positive Correlation | [4] |

| Melanoma | Significantly Upregulated | Strong Positive Correlation | [4] |

| Liver Hepatocellular Carcinoma (LIHC) | Significantly Upregulated | Strong Positive Correlation | [13] |

| Stomach Adenocarcinoma (STAD) | Significantly Upregulated | Strong Positive Correlation | [10] |

| Muscle-Invasive Bladder Cancer (MIBC) | Significantly Upregulated | Strong Positive Correlation |[12] |

Functional Role and Signaling Pathways in the TME

CCR8 is not merely a marker; it plays a functional role in orchestrating the immunosuppressive landscape of the TME. Its functions include Treg recruitment, retention, and the potentiation of their suppressive capabilities.

The CCL1-CCR8 Signaling Pathway

The binding of CCL1 to CCR8 on Tregs activates a Gαi-protein-dependent signaling cascade.[14] A key downstream effector is the Signal Transducer and Activator of Transcription 3 (STAT3).[15][16][17] This interaction initiates a transcriptional program that enhances the suppressive phenotype of the Treg cell.

-

STAT3-Dependent Potentiation: The CCL1-CCR8 interaction induces STAT3-dependent upregulation of key molecules associated with Treg function, including the master transcription factor FOXP3 , the ectonucleotidase CD39 (which converts ATP to immunosuppressive adenosine), IL-10 , and Granzyme B .[7][15][16]

-

Autocrine Loop: Evidence suggests a self-feeding mechanism where CCL1 produced by Tregs can upregulate CCR8 expression on the same cells, creating a positive feedback loop that sustains their suppressive potential at the tumor site.[15][16]

-

Treg Stability: In bladder cancer models, the CCR8-STAT3 axis has been shown to upregulate transcription factors FOXO1 and c-MAF, which are critical for maintaining Treg stability and function.[12]

The Role of CCR8 in Treg Accumulation: A Point of Discussion

While the CCL1-CCR8 axis is a potent chemoattractant system, its necessity for the accumulation of Tregs within tumors is debated. Studies using Ccr8 knockout mice demonstrated that while CCR8 marks highly suppressive Tregs, its absence did not prevent Treg accumulation in MC38 colorectal and B16 melanoma tumors.[6][18] This pivotal finding suggests that the primary therapeutic benefit of anti-CCR8 antibodies may not come from blocking migration (blockade) but from eliminating the existing CCR8+ Treg population (depletion).[6][18]

CCR8 as a Therapeutic Target

Targeting CCR8 offers a strategy to selectively eliminate the most suppressive immune cells in the TME, thereby shifting the balance toward an effective anti-tumor response.[10][19]

Therapeutic Strategies

The leading strategy involves monoclonal antibodies designed for enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC).[20] By engineering the Fc region of the antibody (e.g., afucosylation), its affinity for Fcγ receptors on effector cells like NK cells is increased, leading to potent and specific lysis of CCR8-expressing tiTregs.[21][22]

-

ADCC-Enhanced Antibodies: Preclinical studies show that ADCC-prone anti-CCR8 antibodies effectively deplete tiTregs, reduce tumor growth, and synergize with anti-PD-1 therapy.[5][11][23] In contrast, antibodies designed only to block CCR8 signaling without ADCC capability did not impact tumor growth.[11]

-

Combination Therapy: The depletion of immunosuppressive tiTregs via anti-CCR8 therapy can remodel the TME, making it more susceptible to checkpoint inhibitors. Mechanistically, depleting CCR8+ Tregs can increase IL-12 secretion from dendritic cells, which in turn promotes the cytotoxic activity of CD8+ T cells, creating a powerful synergy with PD-1 blockade.[24]

Preclinical and Clinical Landscape

Numerous pharmaceutical companies are advancing anti-CCR8 antibodies through development, underscoring the high potential of this target.

Table 3: Summary of Key Preclinical Findings for Anti-CCR8 Therapy

| Study Focus | Animal Model | Intervention | Key Outcome | Source |

|---|---|---|---|---|

| Depletion vs. Blockade | LLC-OVA, MC38 (Lung, Colon) | ADCC-prone vs. ADCC-deficient anti-CCR8 Nb-Fc | ADCC-prone Ab reduced tumor growth and depleted tiTregs; blocking Ab had no effect. | [11] |

| Synergy with Anti-PD-1 | MC38 (Colon) | Anti-mouse CCR8 mIgG2a +/- anti-PD-1 | Combination therapy promoted anti-tumor responses in a PD-1 resistant model. | [23] |

| TME Remodeling | hCCR8 Knock-in Mice (Colon) | SRF114 (human anti-CCR8 Ab) | Depleted tiTregs, increased pro-inflammatory cytokines, and drove CD8+ T cell proliferation. | [22] |

| Genetic Knockout | MC38, B16 (Colon, Melanoma) | Ccr8 -/- mice | Tumor growth was unaffected by CCR8 loss, suggesting depletion is the key therapeutic mechanism. |[6][18] |

Table 4: Selected Anti-CCR8 Agents in Clinical Development

| Agent | Company | Mechanism | Phase | Source |

|---|---|---|---|---|

| BMS-986340 | Bristol Myers Squibb | Monoclonal Antibody (Depleting) | Phase 1/2 | [20][25] |

| GS-1811 (JTX-1811) | Gilead Sciences | Monoclonal Antibody (Depleting) | Phase 1 | [20][25][26] |

| CHS-114 (SRF114) | Coherus BioSciences | Monoclonal Antibody (Depleting) | Phase 1/2 | [20][22][26] |

| RO7502175 | Genentech/Roche | Afucosylated Antibody (ADCC) | Preclinical/Phase 1 | [21] |

| LM-108 | LaNova Medicines | Monoclonal Antibody | Phase 1/2 (Terminated/New Studies Started) | [26] |

| AMG 355 (FPA157) | Amgen | Monoclonal Antibody | Phase 1 |[26] |

Key Experimental Protocols & Workflows

Protocol: Flow Cytometric Analysis of CCR8+ Tregs in Tumors

This protocol outlines the identification and quantification of CCR8+ Tregs from dissociated tumor tissue.

-

Tumor Dissociation: Excise tumors from mice and mechanically mince them. Digest tissue using a tumor dissociation kit (e.g., Miltenyi Biotec) containing collagenase and DNase for 30-45 minutes at 37°C.

-

Cell Filtration: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Red Blood Cell Lysis: If necessary, treat the cell suspension with an ACK lysis buffer to remove red blood cells.

-

Surface Staining: Resuspend cells in FACS buffer (PBS + 2% FBS). Stain with a viability dye (e.g., Zombie Aqua) to exclude dead cells. Incubate with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice. A typical panel includes:

-

T Cell Markers: Anti-CD45, Anti-CD3, Anti-CD4, Anti-CD8

-

Treg Markers: Anti-CD25, Anti-CD127 (low expression on Tregs)

-

Target Receptor: Anti-CCR8 (e.g., CCR8-BV421)[23]

-

Activation/Checkpoint Markers: Anti-OX-40, Anti-PD-1, Anti-CTLA-4

-

-

Fixation and Permeabilization: Wash the cells, then fix and permeabilize using a FOXP3/Transcription Factor staining buffer set according to the manufacturer's protocol.

-

Intracellular Staining: Incubate the permeabilized cells with an anti-FOXP3 antibody for at least 60-90 minutes on ice.[23]

-

Data Acquisition: Wash the cells and acquire data on a multicolor flow cytometer.

-

Gating Strategy: Sequentially gate on: Lymphocytes -> Singlets -> Live Cells -> CD45+ -> CD3+ -> CD4+ -> CD25+ / FOXP3+ to identify Tregs. Within the Treg population, quantify the percentage and Mean Fluorescence Intensity (MFI) of CCR8+ cells.

Workflow: Evaluating Anti-CCR8 Therapy in a Syngeneic Mouse Model

Conclusion and Future Directions

CCR8 has emerged as a highly compelling, tumor-specific target for cancer immunotherapy.[3][9] Its restricted expression on the most suppressive subset of tumor-infiltrating Tregs provides a clear rationale for developing therapies that can selectively deplete these cells while sparing the peripheral Treg population essential for immune homeostasis.[13] Preclinical data strongly support a therapeutic strategy based on ADCC-mediated depletion, which has demonstrated robust monotherapy activity and synergy with checkpoint inhibitors.[11][22][23]

Future research will focus on optimizing dosing and combination strategies in clinical trials, identifying biomarkers to select patients most likely to respond, and exploring potential mechanisms of resistance. The development of CCR8-targeting agents represents a significant step forward in precisely targeting the key drivers of immunosuppression within the tumor microenvironment.

References

- 1. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]

- 2. bms.com [bms.com]

- 3. CCR8: a promising therapeutic target against tumor-infiltrating regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genobiotx.com [genobiotx.com]

- 6. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jitc.bmj.com [jitc.bmj.com]

- 12. CCR8 blockade primes anti-tumor immunity through intratumoral regulatory T cells destabilization in muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scite.ai [scite.ai]

- 16. CCR8+FOXp3+ Treg cells as master drivers of immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]

- 20. mdpi.com [mdpi.com]

- 21. Preclinical and translational pharmacology of afucosylated anti-CCR8 antibody for depletion of tumour-infiltrating regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Differential expression of CCR8 in tumors versus normal tissue allows specific depletion of tumor-infiltrating T regulatory cells by GS-1811, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Selective Depletion of CCR8+Treg Cells Enhances the Antitumor Immunity of Cytotoxic T Cells in Lung Cancer by Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Preclinical development of a novel CCR8/CTLA-4 bispecific antibody for cancer treatment by disrupting CTLA-4 signaling on CD8 T cells and specifically depleting tumor-resident Tregs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. CCR8 expectations | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

LM-4108 (LM-108/Cafelkibart): A Technical Guide to its Impact on Regulatory T Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LM-4108, also known as LM-108 or Cafelkibart, is a first-in-class, Fc-optimized humanized monoclonal antibody that targets the C-C motif chemokine receptor 8 (CCR8). This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its profound effects on regulatory T cells (Tregs) within the tumor microenvironment (TME). Preclinical and clinical data indicate that this compound selectively depletes tumor-infiltrating Tregs, a key immunosuppressive cell population, thereby unleashing a potent anti-tumor immune response. This guide details the quantitative effects of this compound on Treg populations, outlines the experimental protocols used to ascertain these effects, and visualizes the key signaling pathways involved.

Core Mechanism of Action: Selective Depletion of Tumor-Infiltrating Tregs

This compound is engineered to specifically target CCR8, a chemokine receptor found to be highly and selectively expressed on tumor-infiltrating Tregs, particularly the sub-population with the most potent suppressive activity.[1] In contrast, CCR8 expression is minimal on peripheral Tregs and other immune effector cells, allowing for a targeted therapeutic approach that avoids systemic immunosuppression.[2]

The primary mechanism by which this compound eliminates tumor-infiltrating Tregs is through enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[1] The Fc-optimized IgG1 backbone of this compound facilitates robust engagement with Fcγ receptors on effector immune cells, such as natural killer (NK) cells and macrophages, leading to the efficient lysis and removal of CCR8-expressing Tregs within the tumor.

Quantitative Impact on Regulatory T Cell Populations

Preclinical studies in humanized CCR8 knock-in (hCCR8 KI) mouse models have demonstrated the potent and selective Treg-depleting activity of this compound.

| Parameter | Vehicle Control | LM-108 (10 mg/kg) | Significance | Reference |

| Tumor Growth Inhibition (TGI) | - | 68.77% | p < 0.0001 | [1] |

| Tumor-Infiltrating Treg Cells | Baseline | Significantly Reduced | p < 0.01 | [1] |

| Tumor-Infiltrating CD8+ T Cells | Baseline | Significantly Elevated | p < 0.05 | [1] |

| Tumor-Infiltrating CD4+ T Cells | Baseline | Significantly Elevated | p < 0.05 | [1] |

| Tumor-Infiltrating NK Cells | Baseline | Significantly Elevated | p < 0.01 | [1] |

| Tumor-Infiltrating NKT Cells | Baseline | Significantly Elevated | p < 0.05 | [1] |

Table 1: In vivo effects of LM-108 in the MC38 syngeneic tumor model with hCCR8 KI mice.[1]

Clinical data from Phase 1/2 studies in patients with advanced solid tumors, including gastric and pancreatic cancer, have shown promising anti-tumor activity when LM-108 is combined with anti-PD-1 therapy, particularly in patients with high CCR8 expression.

| Cancer Type | Patient Population | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| Gastric Cancer | Progressed on 1st-line treatment (n=11) | LM-108 + anti-PD-1 | 63.6% | 81.8% | [3] |

| Gastric Cancer | High CCR8 expression, progressed on 1st-line (n=8) | LM-108 + anti-PD-1 | 87.5% | 100% | [3] |

| Pancreatic Cancer | Progressed on prior systemic therapy | LM-108 + anti-PD-1 | 20.3% | - | [2] |

| Pancreatic Cancer | High CCR8 expression (n=9) | LM-108 + anti-PD-1 | 33.3% | 77.8% | [2] |

Table 2: Clinical efficacy of LM-108 in combination with anti-PD-1 therapy.

Signaling Pathways and Intercellular Interactions

The depletion of CCR8+ Tregs by this compound initiates a cascade of events within the TME, leading to the activation of anti-tumor immunity. A key aspect of this is the disruption of the interaction between CCR8+ Tregs and C-C motif chemokine ligand 5 (CCL5)+ dendritic cells (DCs). This interaction is believed to be a critical immunosuppressive axis.

Caption: Proposed mechanism of action for this compound.

The depletion of CCR8+ Tregs by this compound is hypothesized to relieve the suppression of CCL5+ DCs. This allows for the upregulation of the JAK-STAT signaling pathway within the DCs, leading to increased secretion of Interleukin-12 (IL-12).[4][5] IL-12 is a potent pro-inflammatory cytokine that enhances the cytotoxic activity of CD8+ T cells, ultimately leading to more effective tumor cell killing.

Detailed Experimental Protocols

The following are representative protocols for key in vitro and in vivo assays used to characterize the activity of this compound.

In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Caption: Workflow for the in vitro ADCC assay.

Objective: To determine the ability of LM-108 to induce the lysis of CCR8-expressing target cells by immune effector cells.

Methodology:

-

Target Cells: Human embryonic kidney (HEK293) cells engineered to overexpress human CCR8 (hCCR8) are used as target cells. Parental HEK293 cells serve as a negative control.[1]

-

Effector Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

-

Co-culture: Target cells and effector cells are co-cultured at an effector-to-target (E:T) ratio of 50:1 in the presence of serially diluted LM-108 or an isotype control antibody.[1]

-

Incubation: The co-culture is incubated for 6 hours.[1]

-

Measurement of Cell Lysis: Cell lysis is quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available kit.

-

Data Analysis: The percentage of specific cell lysis is calculated, and the half-maximal effective concentration (EC50) is determined from the dose-response curve. The EC50 for LM-108-mediated ADCC against hCCR8-expressing HEK293 cells was reported to be 0.002 nM.[1]

In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Objective: To assess the ability of LM-108 to promote the phagocytosis of CCR8-expressing target cells by macrophages.

Methodology:

-

Target Cells: Chinese hamster ovary (CHO-K1) cells engineered to express hCCR8 are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). Parental CHO-K1 cells are used as a control.[1]

-

Effector Cells: Monocyte-derived macrophages (MDMs) are generated from human PBMCs.

-

Co-culture: Labeled target cells and MDMs are co-cultured in the presence of titrated concentrations of LM-108 or an isotype control.

-

Incubation: The cells are incubated for 2 hours to allow for phagocytosis.[1]

-

Analysis: Phagocytosis is quantified by flow cytometry, measuring the percentage of macrophages that have engulfed the fluorescently labeled target cells.

In Vivo Tumor Growth Inhibition and Immune Cell Profiling

Caption: Workflow for the in vivo efficacy study.

Objective: To evaluate the anti-tumor efficacy of LM-108 and its effect on the composition of tumor-infiltrating immune cells in a syngeneic mouse model.

Methodology:

-

Animal Model: Human CCR8 knock-in (hCCR8 KI) mice are used to allow for the testing of the human-specific antibody.

-

Tumor Model: Mice are subcutaneously inoculated with MC38 colon adenocarcinoma cells.

-

Treatment: Once tumors are established, mice are treated with LM-108 (e.g., at a dose of 10 mg/kg) or a vehicle control.[1]

-

Tumor Growth Monitoring: Tumor volume is measured regularly to assess tumor growth inhibition (TGI).

-

Immunophenotyping: At the end of the study, tumors are harvested, and tumor-infiltrating lymphocytes (TILs) are isolated. The frequencies of various immune cell populations (Tregs, CD8+ T cells, CD4+ T cells, NK cells, NKT cells) are determined by multi-color flow cytometry.

Conclusion

This compound (LM-108/Cafelkibart) represents a promising and highly targeted immunotherapy that leverages a deep understanding of the tumor microenvironment's immunosuppressive mechanisms. By selectively depleting CCR8-expressing regulatory T cells within the tumor, this compound has demonstrated the potential to overcome resistance to other immunotherapies and induce robust and durable anti-tumor responses. The preclinical and emerging clinical data strongly support its continued development as a monotherapy and in combination with other agents for the treatment of advanced solid tumors. Further investigation into the nuances of its mechanism and the identification of predictive biomarkers will be crucial for optimizing its clinical application.

References

- 1. lanovamedicines.com [lanovamedicines.com]

- 2. Efficacy and safety of cafelkibart (LM-108), an anti-CCR8 monoclonal antibody, in combination with anti-PD-1 therapy in patients with pancreatic cancer: Results from phase 1/2 studies. - ASCO [asco.org]

- 3. meetings.asco.org [meetings.asco.org]

- 4. Selective Depletion of CCR8+Treg Cells Enhances the Antitumor Immunity of Cytotoxic T Cells in Lung Cancer by Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Depletion of CCR8+Treg Cells Enhances the Antitumor Immunity of Cytotoxic T Cells in Lung Cancer by Dendritic Cells — Olink® [olink.com]

The Discovery and Development of LM-4108 (Cafelkibart): A Novel Anti-CCR8 Antibody for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LM-4108, also known as cafelkibart (LM-108), is a first-in-class, Fc-optimized humanized monoclonal antibody targeting the C-C motif chemokine receptor 8 (CCR8).[1] This novel immunotherapeutic agent is designed to selectively deplete tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME), thereby overcoming resistance to immune checkpoint inhibitors and reactivating a potent anti-tumor immune response. Preclinical and clinical studies have demonstrated the potential of this compound as a promising new treatment modality for various advanced solid tumors. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction: The Rationale for Targeting CCR8 in Cancer

The efficacy of immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies, can be hampered by the presence of an immunosuppressive TME. Tumor-infiltrating Tregs are a major component of this microenvironment, suppressing the activity of cytotoxic T lymphocytes (CTLs) and other effector immune cells that are crucial for tumor eradication. Consequently, strategies to selectively target and deplete these tumor-infiltrating Tregs have become a key area of research in oncology.

C-C motif chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target due to its high and selective expression on tumor-infiltrating Tregs, with minimal expression on Tregs in peripheral tissues and other immune cells.[2] This differential expression provides a therapeutic window to specifically eliminate the immunosuppressive Treg population within the tumor without causing systemic autoimmunity. The ligand for CCR8, CCL1, is also present in the TME and is involved in the recruitment and function of Tregs.

This compound is a novel, humanized anti-CCR8 monoclonal antibody with an engineered IgG1 Fc domain that enhances its ability to induce antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[2] By binding to CCR8 on tumor-infiltrating Tregs, this compound flags these cells for destruction by natural killer (NK) cells and other effector immune cells, leading to a reduction in immunosuppression and a restoration of anti-tumor immunity.[2]

Mechanism of Action

The primary mechanism of action of this compound is the selective depletion of CCR8-expressing tumor-infiltrating Tregs. This is achieved through the following key steps:

-

High-Affinity Binding: this compound binds with high affinity to the extracellular domain of the CCR8 on the surface of tumor-infiltrating Tregs.

-

Fc-Mediated Effector Function: The Fc-optimized IgG1 domain of this compound engages with Fcγ receptors (FcγR) on effector immune cells, primarily NK cells.

-

Induction of ADCC: This engagement triggers the activation of NK cells, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target Treg cells.

The depletion of tumor-infiltrating Tregs leads to a cascade of anti-tumor effects, including:

-

Increased infiltration and activation of cytotoxic CD8+ T cells.

-

Enhanced pro-inflammatory cytokine production within the TME.

-

Overcoming resistance to anti-PD-1/PD-L1 therapies.

Signaling Pathways

Figure 1: Simplified CCR8 Signaling Pathway in Regulatory T cells.

Figure 2: this compound-Mediated ADCC of Tumor-Infiltrating Tregs.

Preclinical Development

A poster presented by LaNova Medicines provided key preclinical data on this compound.[2]

In Vitro Studies

-

Binding Affinity: this compound demonstrated high binding affinity to human CCR8.

-

ADCC Activity: In vitro assays confirmed the potent ADCC-mediating capability of this compound, leading to the efficient lysis of CCR8-expressing cells.

In Vivo Studies

-

Tumor Growth Inhibition: In mouse models, this compound as a single agent significantly inhibited tumor growth.

-

Synergy with Anti-PD-1: Combination therapy with an anti-PD-1 antibody resulted in synergistic anti-tumor effects.

-

Mechanism of Action Confirmation: In vivo studies confirmed that the anti-tumor activity of this compound was associated with the depletion of tumor-infiltrating Tregs and an increase in the infiltration of CD8+ T cells into the tumor.

Experimental Protocols (Summary)

While detailed protocols from full-text publications are not publicly available, the preclinical studies likely involved the following standard methodologies:

-

Binding Assays: Enzyme-linked immunosorbent assay (ELISA) or flow cytometry to determine the binding affinity of this compound to CCR8-expressing cells.

-

ADCC Assays: Co-culture of CCR8-expressing target cells with human peripheral blood mononuclear cells (PBMCs) or isolated NK cells in the presence of this compound. Target cell lysis is typically measured by chromium-51 release or other cytotoxicity assays.

-

In Vivo Tumor Models: Syngeneic mouse tumor models (e.g., MC38 colon adenocarcinoma) implanted in wild-type or humanized mice (expressing human CCR8). Tumor growth is monitored over time, and upon study completion, tumors are harvested for immunological analysis.

-

Flow Cytometry: Analysis of immune cell populations within tumors and peripheral lymphoid organs to quantify the depletion of Tregs and the infiltration of other immune cells.

Figure 3: General Preclinical Development Workflow for this compound.

Clinical Development

This compound (cafelkibart) has been evaluated in several Phase 1/2 clinical trials as a single agent and in combination with anti-PD-1 antibodies in patients with advanced solid tumors. The results from a pooled analysis of three of these studies (NCT05199753, NCT05255484, and NCT05518045) have been presented for patients with gastric and pancreatic cancer.[3][4][5][6][7]

Clinical Efficacy

Table 1: Efficacy of Cafelkibart (LM-108) in Combination with Anti-PD-1 Therapy in Gastric Cancer [5][6][7]

| Patient Population | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| All evaluable patients | 36 | 36.1% | 72.2% |

| Progressed on 1st line, high CCR8 expression | 8 | 87.5% | 100% |

Table 2: Efficacy of Cafelkibart (LM-108) in Combination with Anti-PD-1 Therapy in Pancreatic Cancer [3]

| Patient Population | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| Efficacy-evaluable patients | 74 | 20.3% | 62.2% |

Safety and Tolerability

In the pooled analysis of the gastric cancer studies, this compound in combination with an anti-PD-1 antibody was generally well-tolerated.

Table 3: Common Treatment-Related Adverse Events (TRAEs) in Gastric Cancer Patients (≥15%)

| Adverse Event | Frequency |

| Alanine transaminase increased | 25.0% |

| Aspartate transaminase increased | 22.9% |

| White blood cell decreased | 22.9% |

| Anemia | 16.7% |

Grade ≥ 3 TRAEs occurred in 37.5% of patients, with the most common being anemia (8.3%).

Clinical Trial Design (Summary)

The Phase 1/2 studies were open-label, dose-escalation, and dose-expansion trials designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a single agent or in combination with an anti-PD-1 antibody (pembrolizumab or toripalimab) in patients with advanced solid tumors who have progressed on standard therapy.[8][9][10]

-

Primary Objectives: To assess safety and tolerability, and to determine the recommended Phase 2 dose (RP2D).

-

Secondary Objectives: To evaluate preliminary anti-tumor activity (ORR, DCR), pharmacokinetics, and immunogenicity.

-

Patient Population: Patients with histologically or cytologically confirmed recurrent or refractory advanced solid tumors who have progressed on standard therapy.

-

Treatment: this compound administered intravenously at various dose levels and schedules, alone or in combination with an anti-PD-1 antibody.

Figure 4: General Clinical Trial Workflow for this compound.

Future Directions

The promising preclinical and early clinical data for this compound support its continued development as a novel cancer immunotherapy. Future research will likely focus on:

-

Biomarker Development: Identifying predictive biomarkers, such as CCR8 expression levels, to select patients most likely to respond to this compound therapy.

-

Combination Therapies: Exploring novel combination strategies with other immunotherapies, targeted therapies, and chemotherapies to further enhance anti-tumor efficacy.

-

Expansion to Other Tumor Types: Investigating the efficacy of this compound in a broader range of solid tumors characterized by high Treg infiltration.

-

Registrational Trials: Conducting larger, randomized controlled trials to confirm the clinical benefit of this compound and support regulatory approval.

Conclusion

This compound (cafelkibart) is a promising, first-in-class anti-CCR8 antibody with a well-defined mechanism of action focused on the selective depletion of tumor-infiltrating Tregs. Preclinical studies have demonstrated its potent anti-tumor activity, both as a monotherapy and in combination with anti-PD-1 therapy. Early clinical data in patients with advanced gastric and pancreatic cancer are encouraging, showing meaningful clinical activity and a manageable safety profile. The continued development of this compound holds the potential to address a significant unmet need in cancer treatment, particularly for patients who are resistant to current immunotherapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel agent.

References

- 1. LM-108 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 2. bms.com [bms.com]

- 3. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lanovamedicines.com [lanovamedicines.com]

- 5. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

- 6. ascopubs.org [ascopubs.org]

- 7. cabrini.com.au [cabrini.com.au]

- 8. LaNova Announces Acceptance of Two Abstracts for Presentation at the American Association for Cancer Research (AACR) Annual Meeting 2022-LaNova News-LaNova Medicines [lanovamedicines.com]

- 9. researchgate.net [researchgate.net]

- 10. What is Antibody-Dependent Cellular Cytotoxicity (ADCC)? #separator_sa #site_title [evitria.com]

Target Validation for LM-4108 (Cafelkibart): A Novel CCR8-Directed Immunotherapy for Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for LM-4108 (also known as Cafelkibart or LM-108), a first-in-class, Fc-optimized humanized monoclonal antibody targeting the C-C motif chemokine receptor 8 (CCR8). This compound is being developed as a promising immunotherapeutic agent for the treatment of advanced solid tumors. This document summarizes the preclinical and clinical evidence supporting CCR8 as a therapeutic target and details the mechanism of action of this compound.

Executive Summary

This compound selectively targets and depletes tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME).[1][2] This targeted depletion is designed to overcome resistance to immune checkpoint inhibitors (ICIs) and reactivate a potent anti-tumor immune response.[1] Preclinical studies have demonstrated the high affinity and potent anti-tumor activity of this compound, both as a monotherapy and in combination with anti-PD-1 antibodies. Clinical trials in patients with advanced solid tumors, including gastric and pancreatic cancer, have shown encouraging anti-tumor activity and a manageable safety profile.[3][4]

The Target: C-C Motif Chemokine Receptor 8 (CCR8)

The rationale for targeting CCR8 stems from its differential expression profile. CCR8 is highly and selectively expressed on tumor-infiltrating Tregs, whereas its expression is low on peripheral Tregs and other immune cells.[5] This restricted expression pattern provides a therapeutic window to specifically eliminate the immunosuppressive Treg population within the tumor, while minimizing the risk of systemic autoimmunity.[1] Studies have shown a correlation between CCR8 expression and poor prognosis in various cancers, including breast, colon, and head and neck squamous cell carcinoma.[6]

Mechanism of Action of this compound

This compound is an Fc-optimized IgG1 monoclonal antibody that binds to human CCR8 with high affinity. Its primary mechanism of action is the elimination of CCR8-expressing tumor-infiltrating Tregs through two primary effector functions:

-

Antibody-Dependent Cell-mediated Cytotoxicity (ADCC): The Fc portion of this compound engages with Fc receptors on natural killer (NK) cells, leading to the lysis of CCR8-positive Tregs.

-

Antibody-Dependent Cellular Phagocytosis (ADCP): this compound facilitates the engulfment and destruction of CCR8-expressing Tregs by macrophages.

By depleting these immunosuppressive cells, this compound remodels the tumor microenvironment, leading to the activation and enhanced function of cytotoxic T cells and dendritic cells, ultimately resulting in tumor cell killing.[7]

Caption: Mechanism of action of this compound in the tumor microenvironment.

Preclinical Target Validation

A comprehensive series of preclinical studies were conducted to validate CCR8 as a therapeutic target and to characterize the activity of this compound.

In Vitro Studies

Table 1: Summary of In Vitro Preclinical Data for this compound

| Assay | Cell Lines | Key Findings | Reference |

| Binding Affinity | U2OS (high CCR8), Jurkat (low CCR8) | Dose-dependent binding to human CCR8 with high affinity. EC50 = 0.25 nM (U2OS), 0.21 nM (Jurkat). | |

| ADCC | HEK293-CCR8 | Potent induction of ADCC against CCR8-expressing cells. EC50 = 0.002 nM. | |